molecular formula C28H38O7 B1239508 (2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid

(2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid

Cat. No. B1239508
M. Wt: 486.6 g/mol
InChI Key: SHCXABJSXUACKU-IJGNKHHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid is a carbonyl compound.

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of related complex organic compounds, such as various hydroxyeicosatetraenoic acids and their derivatives, has been an area of interest. For example, the synthesis of (R,S)-(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid showcases the methodological advancements in creating structurally similar compounds (Russell & Pabon, 1982).

Bioactive Metabolites and Vasoconstriction

  • Certain derivatives of hydroxyeicosatetraenoic acids, like 20-carboxyeicosatetraenoic acid, are significant in biological contexts, particularly in vasoconstriction in cerebral circulation (Collins et al., 2005).

Chemical Reactions and Stability

  • Research into the reactions and stability of chemically related compounds, such as carboxyketenes and their reactions, provides insights into the stability and reactivity of similar complex organic compounds (George et al., 2007).

Carotenoids and Symmetric Compounds

  • The creation of symmetric carotenoids using diiodoheptaene compounds shows the potential for generating structurally related compounds for applications in biochemistry and pharmacology (Fontán et al., 2013).

Marine-Derived Compounds

  • Isolation and study of new long-chain unsaturated compounds from marine-derived sources, such as Streptomyces sp., highlight the exploration of natural sources for structurally similar compounds with potential applications in pharmacology and biology (Zhou et al., 2017).

Ion Transport and Membrane Studies

  • Studies on synthetic ionophores, including omega-hydroxy carboxylic acids, reveal the role of similar structured compounds in ion transport through liquid membranes, which has implications in biochemistry and cell physiology (Yamaguchi et al., 1988).

properties

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

(2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid

InChI

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10+,18-15+,22-16+,23-17+,24-19-

InChI Key

SHCXABJSXUACKU-IJGNKHHRSA-N

Isomeric SMILES

CC(C/C=C/CC/C=C/C=C/CC(/C(=C/C=C(\C)/C(=O)O)/C)OC)/C=C/C(=C/C(=O)O)/CC(=O)O

SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O

Canonical SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Reactant of Route 2
(2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Reactant of Route 3
(2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Reactant of Route 4
(2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Reactant of Route 5
(2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Reactant of Route 6
(2E,4E,8E,10E,14E,18E,20E)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.